molecular formula C8H14ClNO3 B2938850 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride CAS No. 1909314-19-7

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride

Cat. No.: B2938850
CAS No.: 1909314-19-7
M. Wt: 207.65
InChI Key: XOZIDVNNVPCGQT-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride is a synthetic organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by hydrogenation to form the hexahydro structure. The carboxylic acid group is then introduced through a series of functional group transformations, and the final hydrochloride salt is obtained by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide

These compounds share a similar bicyclic structure but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the carboxylic acid group in this compound makes it particularly versatile for further chemical modifications and applications.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)7-4-9-3-1-2-6(9)5-12-7;/h6-7H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIDVNNVPCGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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